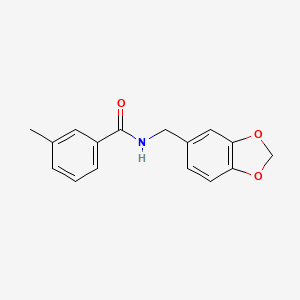![molecular formula C20H13I2N3O2 B12478459 2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol is a complex organic compound that features a phenol group substituted with iodine atoms at the 2 and 4 positions, and an imine linkage to a heterocyclic oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol typically involves the following steps:
Iodination of Phenol: The starting material, phenol, is iodinated at the 2 and 4 positions using iodine and an oxidizing agent such as potassium iodate.
Formation of the Imine Linkage: The iodinated phenol is then reacted with 2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}benzaldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale iodination and imine formation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced imine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2,4-Diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting cancer or infectious diseases.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological processes involving phenol and imine functionalities.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors that have affinity for phenol or imine groups.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol: This compound is unique due to its specific substitution pattern and the presence of the oxazolo[4,5-b]pyridine moiety.
Other Iodinated Phenols: Compounds such as 2,4-diiodophenol or 2,6-diiodophenol share some structural similarities but lack the imine and heterocyclic components.
Imine-Linked Phenols: Compounds like 2,4-diiodo-6-[(E)-[(2-methylphenyl)imino]methyl]phenol have similar imine linkages but different substituents.
Uniqueness
The presence of the oxazolo[4,5-b]pyridine moiety and the specific substitution pattern make this compound unique among similar compounds
Properties
Molecular Formula |
C20H13I2N3O2 |
|---|---|
Molecular Weight |
581.1 g/mol |
IUPAC Name |
2,4-diiodo-6-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H13I2N3O2/c1-11-14(20-25-19-17(27-20)6-3-7-23-19)4-2-5-16(11)24-10-12-8-13(21)9-15(22)18(12)26/h2-10,26H,1H3 |
InChI Key |
YJFJMNDYQCBKLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=CC2=C(C(=CC(=C2)I)I)O)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B12478379.png)
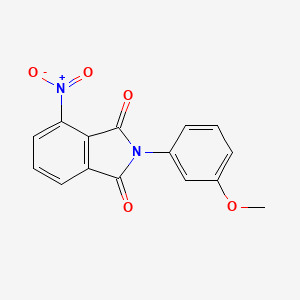
![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12478389.png)
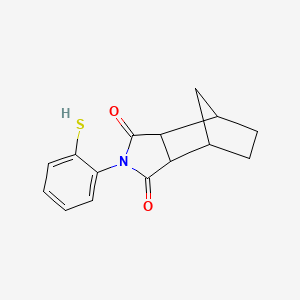
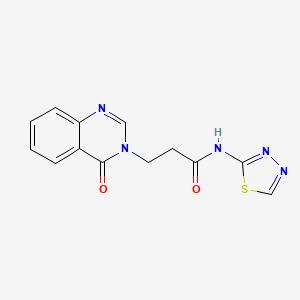
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine](/img/structure/B12478409.png)

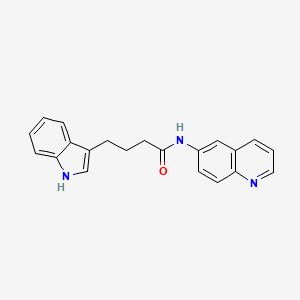
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide](/img/structure/B12478423.png)
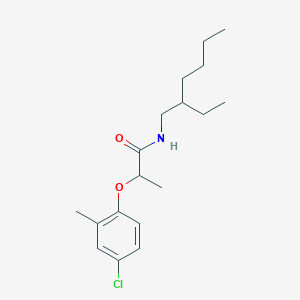
![2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12478437.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![N-(4-iodo-2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12478444.png)
